molecular formula C9H5F3N4O2 B2644652 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid CAS No. 2418670-07-0

2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid

Cat. No.: B2644652
CAS No.: 2418670-07-0
M. Wt: 258.16
InChI Key: HGAVSLPETLBMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid is a compound with the molecular formula C9H5F3N4O2. It is characterized by the presence of a trifluoromethyl group attached to a tetrazole ring, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of a suitable benzoic acid derivative with trifluoromethylating agents and azide sources under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzoic acid ring .

Scientific Research Applications

2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and tetrazole ring can interact with enzymes, receptors, or other biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and materials science .

Properties

IUPAC Name

2-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAVSLPETLBMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2N=C(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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